molecular formula C11H23NO4 B605458 tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate CAS No. 756525-95-8

tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate

Cat. No. B605458
M. Wt: 233.31
InChI Key: XIVHGTLMLORWEP-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate” is a chemical compound with the molecular formula C11H23NO4 . It has an average mass of 233.305 Da and a Monoisotopic mass of 233.162704 Da .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate” consists of a tert-butyl group attached to a propanoate backbone, which is further substituted with a 2-(2-aminoethoxy)ethoxy group .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 313.7±22.0 °C at 760 mmHg, and a flash point of 103.3±18.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its polar surface area is 71 Å2 .

Scientific Research Applications

Synthesis Applications

  • Intermediate in Synthesis of mTOR Targeted PROTAC Molecule PRO1 : tert-Butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a related compound, is utilized as an intermediate in the synthesis of the mTOR targeted PROTAC molecule PRO1. This involves a palladium-catalyzed Suzuki reaction, achieving a high yield of 96.7% under optimized conditions (Zhang et al., 2022).

  • Use in Protection of Amino Group : In the synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, tert-butyl-(2-(2-hydroxy)ethyl) carbamate (derived from 2-(2-aminoethoxy)ethanol) is used to protect the amino group. This demonstrates its utility in synthetic routes involving protection and de-protection steps (Wu, 2011).

Structural and Conformational Studies

  • Molecular and Crystal Structure Analysis : In a study, a related compound, tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, was analyzed to understand the conformation-stabilizing function of weak intermolecular bonding. This research highlights the significance of tert-butyl derivatives in studying molecular conformations and interactions in crystal structures (Kozioł et al., 2001).

Synthesis and Characterization of Derivatives

  • Synthesis of Novel Compounds : The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another derivative, involved cyclic amino acid esters. This showcases the compound's versatility in forming structurally complex and novel derivatives, useful in various chemical research areas (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVHGTLMLORWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

872340-65-3
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-(1,1-dimethylethoxy)-3-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872340-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate

CAS RN

756525-95-8
Record name 1,1-Dimethylethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756525-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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